1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol
Overview
Description
1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol is a useful research compound. Its molecular formula is C22H31N3O4 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.23145648 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Derivatization
Compounds similar to 1-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol have been explored as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC). For example, the use of 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a highly sensitive fluorescence derivatization reagent for primary and secondary alcohols highlights the potential application of related compounds in enhancing analytical methodologies in chemistry and biochemistry (Yoshida, Moriyama, & Taniguchi, 1992).
Reactivity with Nucleophilic Reagents
Research on the reactivity of isocoumarins and similar heterocyclic compounds with various nucleophiles, including alcohols and amines, provides insights into the synthetic versatility and potential pharmaceutical applications of these compounds. For instance, the transformation of 1-ethoxyisochroman with nucleophilic reagents to yield a range of substituted products underscores the significance of such compounds in synthetic organic chemistry (Yamato, Ishikawa, & Kobayashi, 1980).
Gastrokinetic Agents
Morpholinyl derivatives have been studied for their gastrokinetic activity, indicating the potential of this compound in similar biomedical applications. The synthesis and evaluation of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides as gastrokinetic agents exemplify the therapeutic relevance of such compounds (Kato et al., 1992).
Ultraviolet-Curable Coatings
Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, including those with morpholinyl groups, demonstrate applications in ultraviolet-curable coatings. These findings suggest the utility of related compounds in materials science, particularly in the development of advanced coating technologies (Angiolini et al., 1997).
Insecticidal Activity
Pyridine derivatives, including those with morpholinyl groups, have been evaluated for their insecticidal activity. The synthesis and toxicity assessment of such compounds against various pests underline the potential of structurally related molecules in agricultural chemistry (Bakhite et al., 2014).
Properties
IUPAC Name |
1-[2-methoxy-4-[(2-pyridin-4-ylethylamino)methyl]phenoxy]-3-morpholin-4-ylpropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-27-22-14-19(15-24-9-6-18-4-7-23-8-5-18)2-3-21(22)29-17-20(26)16-25-10-12-28-13-11-25/h2-5,7-8,14,20,24,26H,6,9-13,15-17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCNCQVIMIQQGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=NC=C2)OCC(CN3CCOCC3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.